Enhanced Lipophilicity (XLogP3) vs. Unsubstituted 4,6-Dichloropyrimidine
The target compound exhibits a calculated lipophilicity (XLogP3) of 2.8, substantially higher than the foundational intermediate 4,6-dichloropyrimidine (XLogP3 approx. 1.2) [REFS-1, REFS-2]. This 1.6-unit increase in LogP reflects a greater than 10-fold higher theoretical partition coefficient, which directly influences membrane permeability and pharmacokinetic profile in downstream drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4,6-Dichloropyrimidine, XLogP3 ≈ 1.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.6 (approx. 40-fold increase in predicted octanol/water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release) |
Why This Matters
For procurement, a higher logP intermediate enables the synthesis of more lipophilic final compounds without requiring additional post-coupling alkylation steps, saving synthetic effort and cost.
- [1] PubChem. (2019). XLogP3-AA Property Value for CID 121205643. View Source
- [2] PubChem. (2019). 4,6-Dichloropyrimidine, CID 121205643 property data. National Center for Biotechnology Information. View Source
